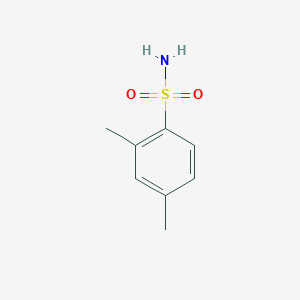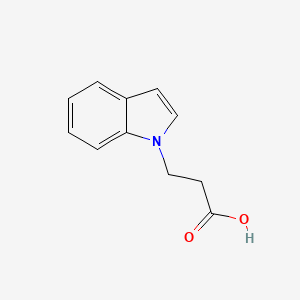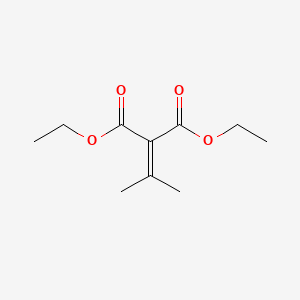
2,4-Dimethylbenzenesulfonamide
Übersicht
Beschreibung
2,4-Dimethylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by a benzene ring substituted with two methyl groups and a sulfonamide group. This compound is structurally related to various other sulfonamides that have been studied for their potential pharmacological properties and applications in different fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides. For instance, a new compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . Similarly, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can then be alkylated to give N, N-disubstituted sulfonamides . These methods demonstrate the versatility of sulfonamide synthesis, allowing for the generation of a wide variety of derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be determined using various spectroscopic techniques and computational methods. For example, the structure of a newly synthesized sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing that it crystallized in the monoclinic crystal system . Additionally, the molecular conformation and vibrational analysis of nitrobenzenesulfonamides were presented using experimental techniques such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The reactivity of these compounds can be explored through computational studies, such as the investigation of local reactivity descriptors, molecular electrostatic potential (MEP), and natural bond order (NBO) analysis . Moreover, kinetic investigations of substitution reactions in aqueous solutions can provide insights into the reactivity of different isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide derivatives necessitates the exploration of chemical modifications to improve their pharmacological properties . The crystal and molecular-electronic structure of these compounds can also affect their kinetic properties, as seen in the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, the synthesis and properties of related compounds, such as 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, have been investigated, revealing intermolecular interactions in the crystal structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2,4-Dimethylbenzenesulfonamide derivatives have been synthesized and characterized, demonstrating their potential in creating various chemical compounds. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. This compound was characterized using spectroscopic tools and single-crystal X-ray diffraction studies (Murthy et al., 2018).
Antimicrobial and Antifungal Activities
- Compounds synthesized using 2,4-Dimethylbenzenesulfonamide have shown antimicrobial and antifungal properties. An example is 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide, which demonstrated significant biological activity in this regard (Aal et al., 2007).
Anti-Cancer Potential
- Some derivatives of 2,4-Dimethylbenzenesulfonamide have been explored for their potential in cancer treatment. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule, was found to inhibit the HIF-1 pathway and antagonize tumor growth in animal models of cancer (Mun et al., 2012).
Chemical Reactivity and Structural Analysis
- 2,4-Dimethylbenzenesulfonamide's reactivity was studied, revealing its potential in forming various chemical compounds like carbinols, imines, amides, and acids. N,N-Dimethylbenzenesulfonamide, for example, was converted to ortho-lithiosulfonamide and then condensed with different electrophilic compounds (Watanabe et al., 1969).
Applications in Polymer Synthesis
- The sulfonamide moiety of 2,4-Dimethylbenzenesulfonamide has been used as an activating group in the synthesis of poly(aryl ether sulfonamide)s. This highlights its role in facilitating nucleophilic aromatic substitution polymerization (Rebeck & Knauss, 2011).
Drug Design and Molecular Docking
- 2,4-Dimethylbenzenesulfonamide derivatives have been designed and synthesized for potential antiproliferative activities, highlighting their relevance in drug design and molecular docking studies (Bashandy et al., 2014).
Fluorescent Probe Development
- Derivatives of 2,4-Dimethylbenzenesulfonamide have been used to develop cyanine-based fluorescent probes. These probes are capable of detecting thiols such as glutathione in living cells, demonstrating potential applications in biological imaging and diagnostics (Yin et al., 2014).
Wirkmechanismus
Target of Action
2,4-Dimethylbenzenesulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
Sulfonamides, including 2,4-Dimethylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways. Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its deficiency can disrupt these pathways and inhibit bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 2,4-Dimethylbenzenesulfonamide is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from synthesizing necessary components for their growth and replication .
Action Environment
The action of 2,4-Dimethylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to dihydropteroate synthetase, reducing its efficacy . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKWMBOBQOCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225645 | |
| Record name | m-Xylene-4-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzenesulfonamide | |
CAS RN |
7467-12-1 | |
| Record name | 2,4-Dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7467-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Xylene-4-sulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Xylenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Xylene-4-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-4-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QJT2MD5UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)



![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)



